molecular formula C8H10ClNO2 B025140 2-Chlorodopamine CAS No. 102851-70-7

2-Chlorodopamine

Cat. No.: B025140
CAS No.: 102851-70-7
M. Wt: 187.62 g/mol
InChI Key: QJFLNNIHWWVCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorodopamine is a chemical compound with the molecular formula C8H10ClNO2 It is a derivative of dopamine, where a chlorine atom replaces one of the hydrogen atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorodopamine can be synthesized through several methods. One common approach involves the chlorination of dopamine. This process typically uses reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom into the dopamine molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorodopamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in many biochemical pathways.

    Reduction: The compound can be reduced to form different amines, depending on the specific conditions and reagents used.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce various amines.

Scientific Research Applications

2-Chlorodopamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its effects on biological systems, particularly in the context of neurotransmitter function and signaling pathways.

    Medicine: Research into this compound includes its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chlorodopamine involves its interaction with dopamine receptors in the brain. By binding to these receptors, it can modulate neurotransmitter activity and influence various physiological processes. The molecular targets and pathways involved include the dopaminergic signaling pathways, which play a crucial role in regulating mood, behavior, and cognition.

Comparison with Similar Compounds

    Dopamine: The parent compound, which lacks the chlorine atom.

    3-Chlorodopamine: Another chlorinated derivative with the chlorine atom in a different position on the benzene ring.

    4-Chlorodopamine: Similar to 2-Chlorodopamine but with the chlorine atom at the fourth position.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

IUPAC Name

4-(2-aminoethyl)-3-chlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c9-7-5(3-4-10)1-2-6(11)8(7)12/h1-2,11-12H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFLNNIHWWVCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCN)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145543
Record name 2-Chlorodopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102851-70-7
Record name 2-Chlorodopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102851707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorodopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorodopamine
Reactant of Route 2
Reactant of Route 2
2-Chlorodopamine
Reactant of Route 3
2-Chlorodopamine
Reactant of Route 4
2-Chlorodopamine
Reactant of Route 5
Reactant of Route 5
2-Chlorodopamine
Reactant of Route 6
2-Chlorodopamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.